C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine
Description
C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine is a useful research compound. Its molecular formula is C7H7N3OS and its molecular weight is 181.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine is a compound that has been studied for its potential biological activity. Some studies suggest that compounds with a similar 1,2,4-oxadiazole structure have shown interactions with various biological targets such as acetylcholine receptors .
Mode of Action
It is known that the 1,2,4-oxadiazole ring structure, which is present in this compound, acts as an electron withdrawing group . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Compounds with a similar 1,2,4-oxadiazole structure have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a similar 1,2,4-oxadiazole structure have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which may have implications for treating neurological disorders .
Additionally, this compound has been shown to interact with caspases, a family of protease enzymes involved in apoptosis. By modulating caspase activity, this compound can influence cell death pathways, making it a potential candidate for cancer therapy .
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase-3, leading to programmed cell death . This effect is particularly significant in colon and breast cancer cell lines, where the compound exhibits potent anticancer activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its potential therapeutic effects on neurological disorders.
Furthermore, this compound interacts with caspases, particularly caspase-3, by binding to their active sites and promoting their activation . This interaction leads to the cleavage of specific cellular proteins, triggering the apoptotic pathway and resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods .
Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged activation of caspase-3, resulting in consistent biochemical and cellular effects
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent responses. At lower doses, the compound exhibits significant therapeutic effects, such as improved cognitive function and reduced tumor growth . At higher doses, toxic effects have been observed, including hepatotoxicity and neurotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, some of which retain biological activity.
The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, potentially affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, facilitating its uptake into target cells .
Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern is essential for its biological activity and therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins .
Post-translational modifications, such as phosphorylation, can influence the compound’s subcellular localization and direct it to specific compartments or organelles . These targeting signals are essential for its precise action within the cell and contribute to its overall effectiveness.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKMVOPNGHNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589727 | |
Record name | 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946776-75-6 | |
Record name | 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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